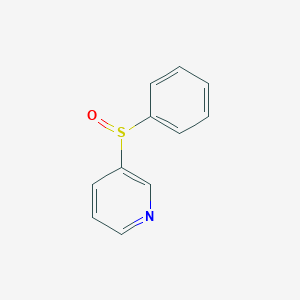
3-(Phenyl-sulphinyl)-pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Phenyl-sulphinyl)-pyridine is an organosulfur compound that features a phenyl group attached to a sulfoxide moiety, which is further connected to a pyridine ring at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-(Phenyl-sulphinyl)-pyridine can be synthesized through several methods. One common approach involves the oxidation of phenyl(3-pyridinyl) sulfide using oxidizing agents such as hydrogen peroxide or Oxone®. The reaction typically occurs under mild conditions, ensuring high selectivity for the sulfoxide over the sulfone.
Industrial Production Methods
In an industrial setting, the synthesis of phenyl(3-pyridinyl) sulfoxide may involve a one-pot thiol-free method. This method uses benzyl bromides as starting materials in the presence of potassium thioacetate and Oxone®, which are low-cost and readily accessible chemicals. This approach is efficient and compatible with various functional groups, delivering the desired sulfoxide in good yields .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Phenyl-sulphinyl)-pyridine undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide to the corresponding sulfone.
Reduction: Reduction of the sulfoxide can regenerate the sulfide.
Substitution: The compound can participate in substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or Oxone® under mild conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution at the pyridine ring.
Major Products Formed
Oxidation: Phenyl(3-pyridinyl) sulfone.
Reduction: Phenyl(3-pyridinyl) sulfide.
Substitution: Substituted phenyl(3-pyridinyl) sulfoxides depending on the nucleophile used.
Applications De Recherche Scientifique
3-(Phenyl-sulphinyl)-pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of materials with specific properties, such as catalysts and sensors.
Mécanisme D'action
The mechanism by which phenyl(3-pyridinyl) sulfoxide exerts its effects involves interactions with molecular targets and pathways. The sulfoxide moiety can act as an electron donor or acceptor, influencing the reactivity of the compound. The phenyl and pyridine rings provide additional sites for interaction with biological molecules, potentially leading to various biological activities .
Comparaison Avec Des Composés Similaires
3-(Phenyl-sulphinyl)-pyridine can be compared with other similar compounds, such as:
- Phenyl(2-pyridinyl) sulfoxide
- Phenyl(4-pyridinyl) sulfoxide
- Phenyl(3-pyridinyl) sulfide
- Phenyl(3-pyridinyl) sulfone
Uniqueness
This compound is unique due to the specific positioning of the sulfoxide moiety and the pyridine ring, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties compared to its analogs .
Propriétés
Formule moléculaire |
C11H9NOS |
|---|---|
Poids moléculaire |
203.26 g/mol |
Nom IUPAC |
3-(benzenesulfinyl)pyridine |
InChI |
InChI=1S/C11H9NOS/c13-14(10-5-2-1-3-6-10)11-7-4-8-12-9-11/h1-9H |
Clé InChI |
RTVYDDWRXGSJPU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)C2=CN=CC=C2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
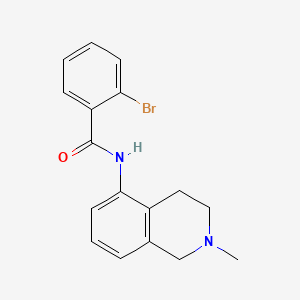

![Rac-2-[1-(3-bromo-phenyl)-ethyl]-4,5-dihydro-1h-imidazole](/img/structure/B8592898.png)
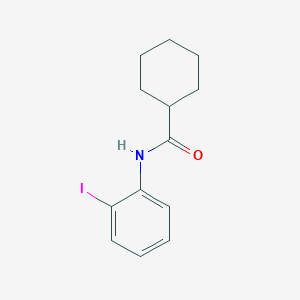
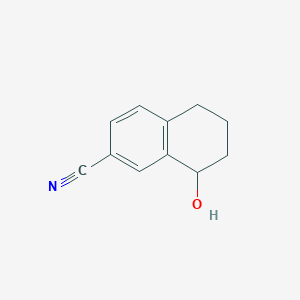
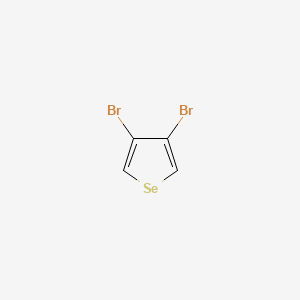
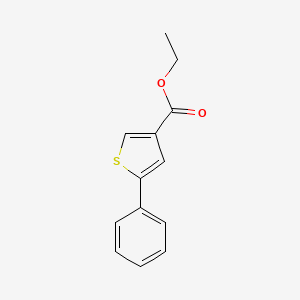
![2-Oxobicyclo[2.2.1]heptane-7-carboxylic acid](/img/structure/B8592930.png)
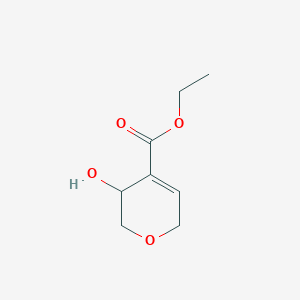
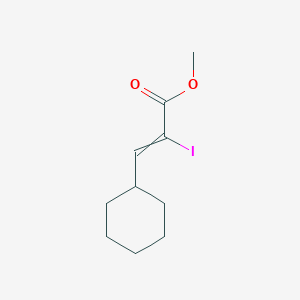
![1,4-Diazabicyclo[3.2.2]nonane, 4-(6-chloro-3-pyridazinyl)-](/img/structure/B8592971.png)
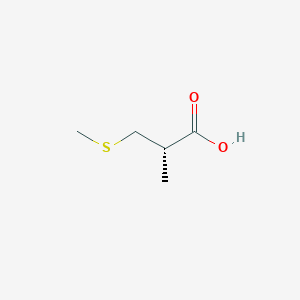
![4-(Phenylmethoxy)-5-[(phenylmethoxy)methyl]-5h-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B8592982.png)
![3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-2-(2-methylpropyl)-](/img/structure/B8592984.png)
